molecular formula C18H12F3NO3 B3276557 2-Benzyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 64322-02-7

2-Benzyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B3276557
CAS No.: 64322-02-7
M. Wt: 347.3 g/mol
InChI Key: ZPFDCNHDLAHIED-UHFFFAOYSA-N
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Description

“2-Benzyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C18H12F3NO3 . It is a derivative of quinoline, a class of compounds that have been used in various fields due to their distinctive bioactivity and interaction with cells .


Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions . A common method for synthesizing quinoline derivatives is the Suzuki–Miyaura coupling , which is a type of carbon–carbon bond-forming reaction. This method is known for its mild and functional group tolerant reaction conditions, making it widely used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its melting point, solubility, and stability can be determined experimentally .

Future Directions

The future directions for the study of “2-Benzyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid” could involve further exploration of its synthesis, reactivity, and potential applications. In particular, its biological activity could be of interest for the development of new pharmaceuticals .

Properties

IUPAC Name

2-benzyl-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO3/c19-18(20,21)12-8-4-7-11-15(12)22-13(14(16(11)23)17(24)25)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFDCNHDLAHIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=O)C3=C(N2)C(=CC=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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